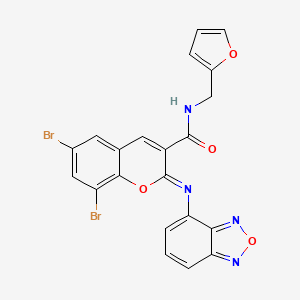

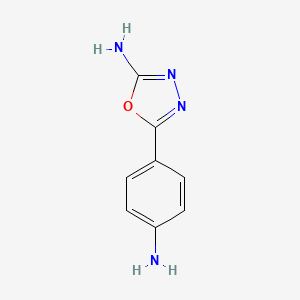

![molecular formula C21H25N7O B2923656 3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 1396800-24-0](/img/structure/B2923656.png)

3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4,5,6,7-tetrahydro-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities . Indazoles, on the other hand, are bicyclic compounds consisting of two nitrogen atoms in a benzene ring fused to a pyrazole ring.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The required 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides can be obtained by reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates .Molecular Structure Analysis

1,2,4-Triazoles have a five-membered aromatic azole chain, with a molecular formula of C2H3N3 . They are a central structural component in a number of drug classes .Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure. For example, they can be alkylated at the N-1 position or undergo nucleophilic substitution reactions at the C-5 position .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For 1,2,4-triazoles, these properties can vary widely depending on the substituents attached to the triazole ring .Aplicaciones Científicas De Investigación

Synthesis and Docking Studies

Compounds containing the piperazin-1-yl-1H-indazole framework are significant in medicinal chemistry. A study highlighted the synthesis of a novel compound with a similar structural motif, emphasizing its potential in drug development. This research outlines a simple and efficient synthetic route, characterized by spectral analysis, and presents docking studies, underscoring the compound's relevance in understanding interactions with biological targets (Balaraju et al., 2019).

Reactivity and Adsorption Behavior

The reactivity properties and adsorption behavior of triazole derivatives have been explored through DFT and MD simulation studies. These investigations provide insights into the molecule's local reactive properties, stability indicators, and interaction sites, which are critical for pharmaceutical applications (Al-Ghulikah et al., 2021).

Inhibitors of Soluble Epoxide Hydrolase

Research on 1,3,5-triazin-ylpiperidine-4-carboxamide derivatives, closely related to the compound , has led to the identification of potent inhibitors of soluble epoxide hydrolase. These findings underscore the critical role of the triazine heterocycle and phenyl group substitution in enhancing biological activity and selectivity, vital for developing therapeutic agents (Thalji et al., 2013).

Design and Synthesis for Pharmacological Evaluation

The design and synthesis of novel derivatives featuring the piperazine moiety have been extensively studied for their pharmacological potential. These efforts include evaluating antidepressant and antianxiety activities, indicating the structural versatility and relevance of such compounds in discovering new therapeutic agents (Kumar et al., 2017).

Antimicrobial and Antifungal Agents

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of triazole derivatives, emphasizing the significance of the piperazine carboxamide structure in contributing to bioactive profiles against various bacterial and fungal strains. This research avenue demonstrates the compound's applicability in addressing resistant microbial infections and the development of new antimicrobial agents (Jadhav et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

[4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O/c29-21(20-17-8-4-5-9-18(17)23-25-20)27-12-10-26(11-13-27)14-19-24-22-15-28(19)16-6-2-1-3-7-16/h1-3,6-7,15H,4-5,8-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWCBISPMHOHIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)N3CCN(CC3)CC4=NN=CN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4,5,6,7-tetrahydro-1H-indazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2923573.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2923578.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2923580.png)

![1-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2923581.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2923586.png)

![2-(2-Morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2923590.png)

![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/no-structure.png)

![2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2923593.png)